tert-Butyldimethyl(4-nitrophenoxy)silane tert-Butyldimethyl(4-nitrophenoxy)silane
Brand Name: Vulcanchem
CAS No.:
VCID: VC13578581
InChI: InChI=1S/C12H19NO3Si/c1-12(2,3)17(4,5)16-11-8-6-10(7-9-11)13(14)15/h6-9H,1-5H3
SMILES: CC(C)(C)[Si](C)(C)OC1=CC=C(C=C1)[N+](=O)[O-]
Molecular Formula: C12H19NO3Si
Molecular Weight: 253.37 g/mol

tert-Butyldimethyl(4-nitrophenoxy)silane

CAS No.:

Cat. No.: VC13578581

Molecular Formula: C12H19NO3Si

Molecular Weight: 253.37 g/mol

* For research use only. Not for human or veterinary use.

tert-Butyldimethyl(4-nitrophenoxy)silane -

Specification

Molecular Formula C12H19NO3Si
Molecular Weight 253.37 g/mol
IUPAC Name tert-butyl-dimethyl-(4-nitrophenoxy)silane
Standard InChI InChI=1S/C12H19NO3Si/c1-12(2,3)17(4,5)16-11-8-6-10(7-9-11)13(14)15/h6-9H,1-5H3
Standard InChI Key AQPYYGDGBSMJJI-UHFFFAOYSA-N
SMILES CC(C)(C)[Si](C)(C)OC1=CC=C(C=C1)[N+](=O)[O-]
Canonical SMILES CC(C)(C)[Si](C)(C)OC1=CC=C(C=C1)[N+](=O)[O-]

Introduction

Structural and Molecular Characteristics

The molecular architecture of tert-butyldimethyl(4-nitrophenoxy)silane comprises a silicon atom bonded to a tert-butyl group, two methyl groups, and a 4-nitrophenoxy substituent. The IUPAC name, tert-butyl-dimethyl-(4-nitrophenoxy)silane, reflects this arrangement. Key structural identifiers include:

  • Molecular Formula: C₁₂H₁₉NO₃Si

  • Molecular Weight: 253.37 g/mol

  • SMILES Notation: CC(C)(C)Si(C)OC₁=CC=C(C=C₁)N+[O-]

  • InChIKey: AQPYYGDGBSMJJI-UHFFFAOYSA-N

The nitro group at the para position of the phenyl ring introduces significant electron-withdrawing effects, enhancing the electrophilicity of the silicon atom and facilitating nucleophilic substitution reactions. The TBDMS group confers steric bulk, which stabilizes the compound against premature hydrolysis while enabling selective deprotection under mild acidic conditions .

Synthesis and Industrial Production

Synthetic Pathways

The synthesis of tert-butyldimethyl(4-nitrophenoxy)silane typically proceeds via a nucleophilic substitution reaction between 4-nitrophenol and tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base such as imidazole. The general procedure involves:

  • Reagent Preparation: Anhydrous dimethylformamide (DMF) is used as the solvent to ensure moisture-free conditions.

  • Silylation: 4-Nitrophenol (9.98 mmol) and imidazole (19.96 mmol) are dissolved in DMF, followed by the dropwise addition of TBDMSCl (9.98 mmol).

  • Reaction Monitoring: The mixture is stirred at room temperature for 16 hours, with reaction completion confirmed by thin-layer chromatography (TLC) using a hexane/ethyl acetate (20:1) mobile phase.

  • Workup and Purification: The crude product is extracted with hexane, dried over magnesium sulfate, and purified via silica gel chromatography to yield the target compound as a yellow solid .

Industrial-Scale Considerations

Industrial production emphasizes yield optimization and cost efficiency. Key parameters include:

  • Temperature Control: Maintaining reactions at 25°C minimizes side product formation.

  • Catalyst Selection: Imidazole is preferred due to its dual role as a base and catalyst.

  • Purity Standards: Final products typically achieve >98% purity, as verified by high-performance liquid chromatography (HPLC).

Physicochemical Properties

The compound’s utility in synthetic and biochemical contexts is underpinned by its distinct physicochemical profile:

PropertyValue/Description
Melting Point45–47°C (decomposes)
SolubilitySoluble in THF, DCM, DMF; insoluble in H₂O
StabilityStable under anhydrous conditions; hydrolyzes in aqueous acidic or basic media
λ<sub>max</sub> (UV-VIS)294 nm (phenolate ion)

The nitro group’s strong electron-withdrawing nature lowers the pKa of the phenolic oxygen, enabling phenolate formation at neutral pH. This property is exploited in spectrophotometric assays to monitor silicon-oxygen bond hydrolysis .

Reactivity and Functional Applications

Organic Synthesis

The TBDMS group acts as a robust protecting agent for hydroxyl groups in multi-step syntheses. tert-Butyldimethyl(4-nitrophenoxy)silane is particularly valued for:

  • Nucleoside Protection: Shielding 5'-hydroxyl groups during oligonucleotide synthesis.

  • Carbohydrate Chemistry: Preventing undesired glycosylation side reactions.

  • Deprotection Kinetics: Cleavage occurs rapidly under mild acidic conditions (e.g., 1% trifluoroacetic acid in DCM) .

Enzymological Assays

Recent advancements in enzyme kinetics have leveraged this compound as a chromogenic substrate for silicatein-α (Silα), a marine sponge enzyme catalyzing silicon-oxygen bond hydrolysis. Key findings include:

  • Assay Design: Hydrolysis releases 4-nitrophenolate, detectable at 414 nm (ε = 18,300 M⁻¹cm⁻¹).

  • Kinetic Parameters: For Silα, reported values are K<sub>m</sub> = 0.48 mM and k<sub>cat</sub> = 0.12 s⁻¹ .

  • Background Hydrolysis: A notable challenge, with non-enzymatic hydrolysis rates reaching 15% of enzyme-catalyzed rates under standard conditions (pH 7.4, 25°C) .

Table 1: Comparative Hydrolysis Rates of Silyl Ether Substrates

SubstrateEnzyme-Catalyzed Rate (nM/s)Background Rate (nM/s)
tert-Butyldimethyl(4-nitrophenoxy)silane12.3 ± 0.91.8 ± 0.2
tert-Butyldiphenyl(4-cyanophenoxy)silane8.7 ± 0.60.9 ± 0.1
Trimethyl(4-nitrophenoxy)silane18.4 ± 1.24.5 ± 0.3

Data adapted from spectrophotometric assays .

Research Advancements and Modifications

To address limitations in assay specificity, structural analogs have been synthesized:

  • Steric Shielding: Introducing methyl groups ortho to the nitro group (e.g., tert-butyldimethyl(2-methyl-4-nitrophenoxy)silane) reduces background hydrolysis by 40% while maintaining enzymatic activity .

  • Electronic Tuning: Replacing the nitro group with a cyano moiety (e.g., 4-cyanophenoxy derivatives) decreases leaving group ability, yielding a 2.5-fold improvement in signal-to-noise ratios .

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